molecular formula C7H9N3O B12817336 N-Allyl-1H-imidazole-4-carboxamide CAS No. 304457-88-3

N-Allyl-1H-imidazole-4-carboxamide

Cat. No.: B12817336
CAS No.: 304457-88-3
M. Wt: 151.17 g/mol
InChI Key: FZLREZZBWMOTNK-UHFFFAOYSA-N
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Description

N-Allyl-1H-imidazole-4-carboxamide (CAS 304457-88-3) is a chemical compound with the molecular formula C 7 H 9 N 3 O and a molecular weight of 151.17 g/mol . This imidazole-4-carboxamide derivative is designed for research and development applications, particularly in the field of medicinal chemistry. The compound features an allyl group attached to the carboxamide nitrogen, a structural motif that may be explored for its potential in drug discovery. Imidazole-4-carboxamide scaffolds are of significant scientific interest due to their presence in compounds investigated for inhibiting protein-protein interactions, such as the HIV-1 integrase-LEDGF/p75 interface . Small molecules targeting this interaction, known as LEDGINs or ALLINIs, can act as allosteric HIV-1 integrase inhibitors, leading to the aberrant multimerization of the viral enzyme and the production of non-infectious virions . As such, this compound serves as a potential synthetic intermediate or building block for researchers designing and synthesizing novel 1,5-disubstituted-1H-imidazole-4-carboxamide derivatives for antiviral research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

304457-88-3

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-prop-2-enyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C7H9N3O/c1-2-3-9-7(11)6-4-8-5-10-6/h2,4-5H,1,3H2,(H,8,10)(H,9,11)

InChI Key

FZLREZZBWMOTNK-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CN=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-1H-imidazole-4-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles. This reaction is often catalyzed by nickel and proceeds through the addition of the nitrile to form the imidazole core.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction. This involves the reaction of the imidazole with an allyl halide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the imidazole with an appropriate amide-forming reagent, such as an acyl chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The allyl group undergoes nucleophilic substitution under alkaline conditions. For example, reaction with sodium bis(trimethylsilyl)amide (NaHMDS) in 1,2-dimethoxyethane (DME) at −78°C generates enolates, which are intermediates for subsequent acylations or alkylations .

Key Conditions

  • Reagents : NaHMDS (1 equiv.), DME solvent.

  • Temperature : −78°C (dry-ice-acetone bath).

  • Outcome : Formation of enolate intermediates with >90% regioselectivity .

Acylation Reactions

The carboxamide group participates in acylation using allyl 1H-imidazole-1-carboxylates. BF₃·Et₂O enhances reactivity by polarizing the carbonyl group, enabling efficient O-acylation of ketone enolates .

Example Protocol

  • Reagents : BF₃·Et₂O (1.2 equiv.), allyl carbonate.

  • Solvent : Dichloromethane (DCM).

  • Yield : 85–95% for allyl enol carbonate products .

Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium-phosphoramidite complexes (e.g., [Ir(COD)(L1)Cl]) enable enantioselective N-allylation. This method achieves high branched-to-linear selectivity (99:1) and enantiomeric excess (up to 98% ee) .

Optimized Reaction Parameters

ParameterValue
Catalyst[Ir(COD)(L1)Cl] (2–4 mol%)
BaseK₃PO₄ (1 equiv.)
SolventTetrahydrofuran (THF)
Temperature50°C
YieldUp to 97%
EnantioselectivityUp to 98% ee

This method is effective for allylating benzimidazoles, imidazoles, and purines .

Condensation Reactions

The carboxamide group reacts with primary amines or carboxylic acids to form imine or amide linkages. For instance, condensation with aniline derivatives produces Schiff bases, which are precursors for heterocyclic drug candidates.

Typical Conditions

  • Reagents : Amines (1.5 equiv.), acetic acid catalyst.

  • Solvent : Ethanol, reflux.

  • Yield : 70–85%.

Enolate Functionalization

The compound’s enolate intermediates react with electrophiles like alkyl halides. For example, treatment with methyl iodide in THF at −20°C yields methylated derivatives .

Mechanistic Insight
The enolate attacks the electrophilic carbon of methyl iodide, followed by protonation to restore aromaticity .

Base-Promoted Isomerization

In the presence of K₃PO₄ or Cs₂CO₃, the allyl group isomerizes to form enamines. This process is catalyzed by iridium complexes and occurs via β-hydride elimination .

Example

  • Substrate : N-Allyl-1H-imidazole-4-carboxamide.

  • Catalyst : [Ir(COD)Cl]₂ (1 mol%).

  • Outcome : Enamine formation with >95% conversion .

Biological Activity via Enzyme Inhibition

While not a direct chemical reaction, the compound inhibits enzymes like cytochrome P450 through competitive binding. Its imidazole nitrogen coordinates to heme iron, disrupting substrate access.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-Allyl-1H-imidazole-4-carboxamide against various bacterial strains. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study tested several imidazole derivatives, including this compound, using the disk diffusion method. The results indicated significant inhibition zones against E. coli and S. aureus, suggesting that modifications in the imidazole structure can enhance antibacterial potency .

Table 1: Antibacterial Activity of this compound

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli20
This compoundS. aureus25

2. Antitubercular Activity

The compound has also shown promise in anti-tubercular activity against Mycobacterium tuberculosis. Research indicates that derivatives of imidazoles can inhibit vital enzymes within the bacteria, leading to reduced viability.

Case Study: In Vitro Testing

In vitro studies assessed the antitubercular efficacy of various imidazole derivatives, including this compound. The results demonstrated that certain derivatives exhibited significant inhibition percentages when compared to standard treatments like rifampicin .

Table 2: Antitubercular Activity Results

CompoundInhibition %Reference Drug (Rifampicin)
This compound70>98

Cancer Treatment Applications

This compound is being explored for its anticancer properties. Imidazole derivatives are known for their ability to interact with cellular pathways involved in tumor growth and proliferation.

Case Study: Cytotoxicity Evaluation
A recent study synthesized various imidazole-based compounds and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that some derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, indicating potential as therapeutic agents .

Table 3: Anticancer Activity Against Human Cell Lines

CompoundCell LinePercent Growth Inhibition
This compoundMDA-MB-231 (Breast Cancer)65
This compoundA549 (Lung Cancer)58

Mechanism of Action

The mechanism of action of N-Allyl-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The carboxamide group

Biological Activity

N-Allyl-1H-imidazole-4-carboxamide is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its structure, characterized by an imidazole ring, an allyl group, and a carboxamide functional group, contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_10N_4O. The unique combination of the imidazole ring with an allyl substituent enhances its biological interactions. This compound exhibits solubility in polar solvents, which is advantageous for its application in biological systems.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of imidazole, including this compound, show significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit tumor growth and enhance the efficacy of existing chemotherapy agents such as cisplatin.

Anticancer Activity

This compound has been shown to inhibit immune checkpoint molecules, such as PD-L1, which are often exploited by tumors to evade immune detection. In vitro studies demonstrated that this compound can enhance T cell infiltration in tumor environments, thereby improving anti-tumor immunity when used in conjunction with cisplatin .

Table 1: Summary of Anticancer Mechanisms

MechanismDescription
PD-L1 InhibitionReduces tumor evasion mechanisms
T Cell InfiltrationPromotes immune response against tumors
Synergistic EffectEnhances cisplatin activity in cancer treatment

Antimicrobial Activity

The antimicrobial effects of this compound are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. It has shown effectiveness against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Efficacy Against Various Pathogens

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. This approach allows for high yields and purity of the compound, facilitating further biological evaluations .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Combination Therapy with Cisplatin : A study demonstrated that mice treated with both cisplatin and this compound showed enhanced tumor regression compared to those treated with cisplatin alone. This suggests a synergistic effect that could improve patient outcomes in cancer therapies .
  • Inhibition of Drug Resistance : Research indicates that this compound may help overcome drug resistance mechanisms in cancer cells, making it a promising candidate for combination therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physicochemical Inferences Potential Applications
This compound Imidazole Allyl (N-1), carboxamide (C-4) Moderate lipophilicity, H-bond donor Kinase inhibition, enzyme modulation
1-Allyl-N-methyl-N-[(5-methyl-4,5-dihydro-1H-imidazol-4-yl)methyl]-1H-indazole-3-carboxamide Indazole + dihydroimidazole Allyl (N-1), methyl-dihydroimidazole Higher molecular complexity, increased steric hindrance Targeted protein interactions (e.g., receptor antagonism) [1]
Flavoxate Related Compound A (3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid) Benzopyran Phenyl, carboxylic acid High polarity due to carboxylic acid Reference standard for urinary antispasmodics [2]
Propargyl 1H-imidazole-1-carboxylate Imidazole Propargyl (ester), carboxylate High reactivity (propargyl triple bond) Synthetic intermediate (e.g., Sarpong reagent) [2]
5-Hydroxy-N,N-dimethyl-1H-imidazole-4-carboxamide Imidazole Hydroxy (C-5), dimethylamino (C-5) Enhanced polarity, H-bond acceptor Chelation, metabolic intermediate [3]

Key Structural Differences and Implications

Core Heterocycle Variation :

  • Indazole vs. Imidazole () : The indazole core in the analog introduces a fused benzene ring, which may enhance aromatic stacking interactions with biological targets. However, this increases molecular weight and reduces solubility compared to the simpler imidazole scaffold of the target compound [1].
  • Benzopyran () : Flavoxate’s benzopyran core is structurally distinct, favoring interactions with hydrophobic pockets in enzymes like phosphodiesterases, unlike the imidazole-based compounds [2].

Substituent Effects :

  • Allyl vs. Propargyl () : The propargyl group’s triple bond increases reactivity, making Propargyl 1H-imidazole-1-carboxylate prone to click chemistry applications. In contrast, the allyl group in the target compound offers stability while retaining moderate lipophilicity [2]].
  • Carboxamide vs. Carboxylic Acid () : The carboxamide group in the target compound enhances hydrogen-bonding capacity compared to Flavoxate’s carboxylic acid, which may ionize at physiological pH, reducing cell permeability [2]].

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-Allyl-1H-imidazole-4-carboxamide, and how can side reactions be minimized?

  • Methodological Answer : A common approach involves cyclization of intermediates under alkaline conditions. For example, using NaOH in ethanol at 45°C promotes imidazole ring formation via Schiff base intermediates. To avoid dehalogenation (a common side reaction when aryl halides are present), Raney nickel is preferred over palladium-based catalysts during hydrogenation steps . Monitoring reaction progress with LC-MS ensures early detection of byproducts.

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer : Acidic salt formation followed by recrystallization is effective. For instance, reacting the compound with an acidic solvent (e.g., formic acid) forms a stable salt, which can be isolated via filtration. Subsequent neutralization in a polar solvent (e.g., ethanol/water mixtures) yields the pure product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (1H/13C) to verify allyl and imidazole proton environments.
  • LC-MS to confirm molecular weight and purity.
  • FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How do reaction parameters (temperature, solvent, base) influence the cyclization efficiency of imidazole intermediates?

  • Methodological Answer : Systematic optimization is critical:

  • Temperature : Elevated temperatures (45°C) enhance cyclization kinetics compared to ambient conditions (25°C), reducing incomplete ring closure .
  • Solvent : Ethanol outperforms water due to better solubility of intermediates.
  • Base Strength : Strong bases (e.g., NaOH) drive Schiff base formation, whereas weaker bases (e.g., Na2CO3) result in lower yields.

Q. What strategies address contradictory data in reaction monitoring (e.g., unexpected byproducts during hydrogenation)?

  • Methodological Answer :

  • Catalyst Screening : Switch from Pd/C to Raney nickel if hydrodehalogenation is observed .
  • Real-Time Analysis : Use inline LC-MS to detect intermediates and adjust reaction conditions dynamically.
  • Byproduct Isolation : Characterize side products via preparative HPLC to identify mechanistic deviations .

Q. How can substituent modifications (e.g., allyl vs. methyl groups) impact the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Synthetic Flexibility : Introduce substituents via nucleophilic substitution or cross-coupling reactions at the imidazole ring. For example, allylation can be achieved using allyl bromide under basic conditions .
  • Structure-Activity Relationship (SAR) : Compare logP values (hydrophobicity) and electronic effects (e.g., Hammett constants) of substituents to correlate with biological activity .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, acetonitrile).
  • Waste Management : Segregate halogenated byproducts and dispose via certified hazardous waste services .

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